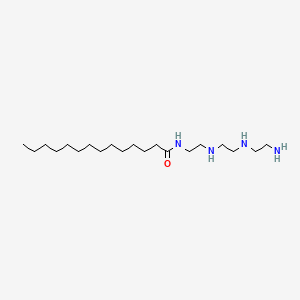
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide is a complex organic compound with a long chain amide structure It is characterized by the presence of multiple amino groups and a myristamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide typically involves the reaction of myristic acid with a polyamine such as triethylenetetramine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process involves the activation of the carboxylic acid group of myristic acid, followed by its reaction with the amine groups of the polyamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions typically involve the use of electrophiles like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino groups, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the formulation of surfactants and emulsifiers due to its amphiphilic properties.
Mechanism of Action
The mechanism by which N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide exerts its effects involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting cellular processes. The amino groups may also interact with various molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
- N-(2-Aminoethyl)ethanolamine
- N-(2-Aminoethyl)acetamide
- Triethylenetetramine
Comparison: N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide is unique due to its long-chain myristamide moiety, which imparts distinct amphiphilic properties. This makes it particularly useful in applications involving membrane interactions, unlike its shorter-chain counterparts.
Properties
CAS No. |
87706-76-1 |
|---|---|
Molecular Formula |
C20H44N4O |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]tetradecanamide |
InChI |
InChI=1S/C20H44N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(25)24-19-18-23-17-16-22-15-14-21/h22-23H,2-19,21H2,1H3,(H,24,25) |
InChI Key |
GTOFNQJLEKUFQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCNCCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















